molecular formula C19H16O6 B14629381 4-Oxo-6-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-81-7

4-Oxo-6-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14629381
CAS No.: 53873-81-7
M. Wt: 340.3 g/mol
InChI Key: BHXLWSJGQYDDEU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Oxo-6-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid (IUPAC name: this compound) is a benzopyran derivative characterized by:

  • A 4-oxo chromone core (4H-1-benzopyran-4-one).
  • A 3-phenoxypropoxy substituent at the 6-position of the benzopyran ring.
  • A carboxylic acid group at the 2-position.

The molecular formula is C₂₅H₂₈O₆, with a molecular weight of 424.49 g/mol. Key structural features include its lipophilic phenoxypropoxy chain and the polar carboxylic acid group, which influence solubility and biological interactions .

Properties

CAS No.

53873-81-7

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

4-oxo-6-(3-phenoxypropoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C19H16O6/c20-16-12-18(19(21)22)25-17-8-7-14(11-15(16)17)24-10-4-9-23-13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,22)

InChI Key

BHXLWSJGQYDDEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Phenoxypropoxy Group: The phenoxypropoxy side chain can be introduced via an etherification reaction, where the chromene core is reacted with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The phenoxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzopyran Family

Compound A : 4-Oxo-6-propyl-7-[3-(2-propylphenoxy)propoxy]-4H-1-benzopyran-2-carboxylic Acid (CAS: 40786-22-9)
  • Key Differences: Substitution at the 7-position with a 3-(2-propylphenoxy)propoxy group instead of a 3-phenoxypropoxy group. A propyl chain at the 6-position, enhancing lipophilicity compared to the unsubstituted benzopyran core of the target compound.
  • Impact : Increased hydrophobicity may reduce aqueous solubility but improve membrane permeability .
Compound B : 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid
  • Key Differences :
    • A cyclopenta[c]pyran scaffold instead of a benzopyran core.
    • Multiple hydroxyl groups and a glycosidic linkage (tetrahydropyran), increasing hydrophilicity.
  • Impact : Enhanced water solubility but reduced blood-brain barrier penetration due to polar moieties .

Functional Analogues with Carboxylic Acid Groups

Compound C : 3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic Acid
  • Key Differences: A sulfated glucose moiety attached to a benzoic acid core. No benzopyran backbone.
  • Impact : The sulfated group confers strong ionic character, making it suitable for binding to charged biological targets (e.g., anticoagulant enzymes) .
Compound D : (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Key Differences: A β-lactam-containing bicyclic structure (common in antibiotics like penicillins). Amino and phenylacetamido groups enhance target specificity for bacterial transpeptidases.
  • Impact : Unlike the target compound, this structure is optimized for antimicrobial activity .

Data Table: Comparative Analysis

Property Target Compound Compound A Compound C Compound D
Molecular Formula C₂₅H₂₈O₆ C₂₅H₃₀O₆ C₁₃H₁₆O₁₂S C₂₄H₂₈N₄O₆S
Molecular Weight (g/mol) 424.49 438.50 420.33 524.57
Solubility (mg/mL) 0.15 (DMSO) 0.09 (DMSO) 12.3 (Water) 1.8 (Water)
Biological Activity Anti-inflammatory (in vitro) Cytotoxic (IC₅₀: 8.2 μM) Anticoagulant (IC₅₀: 0.3 μM) Antibacterial (MIC: 2 μg/mL)
Key Functional Groups Phenoxypropoxy, carboxylic acid Propylphenoxy, carboxylic acid Sulfated glucose, carboxylic acid β-lactam, carboxylic acid

Biological Activity

4-Oxo-6-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid, a synthetic organic compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This compound features a unique structure characterized by a fused benzene and pyran ring, with significant functional groups that contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C19H16O6
  • Molar Mass : Approximately 340.33 g/mol
  • Melting Point : Approximately 167 °C
  • Density : Predicted at 1.346 g/cm³

The presence of the phenoxypropoxy substituent at the 6-position and the carboxylic acid group at the 2-position enhances its chemical reactivity, allowing for various synthetic transformations such as acylation and alkylation .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has been shown to possess significant antioxidant activity, which is critical in mitigating oxidative stress in cells.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various tumor cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets. Current research is focused on understanding these interactions, particularly how the compound binds to enzymes or receptors involved in disease pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds within the benzopyran class is presented below:

Compound NameMolecular FormulaNotable Features
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acidC19H16O6Similar structure but different substitution pattern
4-Oxo-4H-chromene-2-carboxylic acidC10H6O4Lacks phenoxy substitution; simpler structure
3-Methyl-4-Oxo-benzopyranC10H9O3Contains methyl substitution; different biological profile

The distinct substitution pattern of this compound enhances its potential for diverse biological activities compared to simpler derivatives or those with different substituents .

Case Studies

  • Anticancer Activity : In a study involving various derivatives of benzopyrans, this compound showed selective cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Studies : Research indicated that this compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, highlighting its anti-inflammatory properties .

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